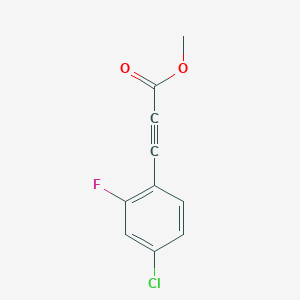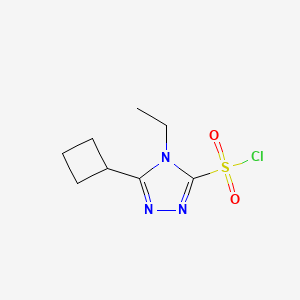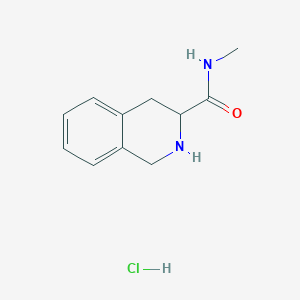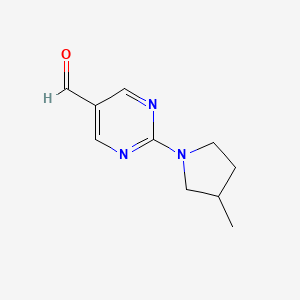
3-(3-Methoxyphenyl)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound features a methoxyphenyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3-Methoxyphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-4-methylpyrrolidine: Similar structure with the methoxy group on the para position of the phenyl ring.
3-(3-Methoxyphenyl)-4-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
3-(3-Methoxyphenyl)-4-methylpiperidine: Similar structure with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness
3-(3-Methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-7-13-8-12(9)10-4-3-5-11(6-10)14-2/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI 键 |
WIMSTCSGBOSZNT-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC1C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)



![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)

![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)

![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)



![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)
